N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-28-20-9-8-18(14-16(20)2)30(26,27)23-15-17-10-12-25(13-11-17)22-24-19-6-4-5-7-21(19)29-22/h4-9,14,17,23H,3,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDDMKIJVMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to benzoxazole derivatives, it may interact with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and -5. These interactions could potentially influence various biochemical reactions.
Cellular Effects
Related benzoxazole compounds have shown antimicrobial activity against several bacterial and fungal species
Molecular Mechanism
Similar benzoxazole derivatives have been found to inhibit GRK-2 and -5, which are involved in the regulation of G protein-coupled receptors. This suggests that the compound may exert its effects through similar mechanisms.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃S |
| Molecular Weight | 357.53 g/mol |
| CAS Number | 1797575-14-4 |
| Structural Formula | Structural Formula |
This compound exhibits its biological effects primarily through modulation of various biochemical pathways. The benzo[d]oxazole moiety is known to interact with several biological targets, potentially influencing cellular signaling pathways related to cancer and inflammation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of benzoxazole have shown significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.
In a study evaluating the cytotoxicity of benzoxazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Specifically, compounds with similar structural features demonstrated IC50 values ranging from 5 to 15 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Case Study on Antitumor Activity : A study involving a series of benzoxazole derivatives demonstrated that one particular compound significantly inhibited tumor growth in xenograft models. The compound was administered at a dose of 50 mg/kg body weight, resulting in a 70% reduction in tumor volume compared to control groups .
- Case Study on Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of a similar sulfonamide derivative resulted in reduced paw swelling and lower levels of inflammatory markers in serum, indicating effective anti-inflammatory properties .
Safety and Toxicity Profile
The safety profile of this compound is critical for its potential therapeutic applications. Preliminary toxicity studies suggest that doses up to 2000 mg/kg did not result in significant adverse effects or organ toxicity in animal models . However, further studies are necessary to fully elucidate the long-term safety profile.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the benzo[d]oxazole moiety exhibit significant antimicrobial activities. Studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide has been evaluated for its anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast, colon, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Derivation : Piperidine is functionalized to introduce the benzo[d]oxazole moiety.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to yield the sulfonamide derivative.
Each step requires careful optimization to ensure high yields and purity of the final product .
Antitubercular Activity
There is emerging evidence that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis. In vitro studies have shown that these compounds can inhibit mycobacterial enzymes critical for bacterial survival, indicating their potential as antitubercular agents .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus respectively .
Case Studies and Experimental Findings
Q & A
Basic: What are the optimal synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide, and how can reaction yields be improved?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring, followed by coupling with the benzo[d]oxazole moiety, and sulfonamide formation. Key steps include:
- Piperidine functionalization : Alkylation or reductive amination to introduce the benzoxazole group .
- Sulfonamide coupling : Reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with the amine intermediate under inert conditions (e.g., dry dichloromethane, triethylamine as base) .
- Yield optimization : Use of polar aprotic solvents (DMF, DMSO) to stabilize intermediates, and catalysts like DMAP for sulfonamide bond formation . Reaction progress should be monitored via TLC or HPLC to minimize side products .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- Primary techniques :
- NMR : H and C NMR confirm regiochemistry (e.g., piperidine methylene protons at δ 2.5–3.0 ppm; sulfonamide NH at δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 483.18) .
- Contradiction resolution : Discrepancies in aromatic proton splitting (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign ambiguous peaks .
Basic: How does the compound’s solubility and stability impact experimental design in biological assays?
Answer:
- Solubility : Moderately soluble in DMSO (≥10 mM) but limited in aqueous buffers. Formulation with cyclodextrins or surfactants (e.g., Tween-80) enhances bioavailability .
- Stability : Susceptible to hydrolysis of the sulfonamide group under acidic conditions (pH < 5). Stability studies (HPLC at 24/48 hrs) in assay media (e.g., PBS, DMEM) are critical to avoid false negatives .
Advanced: What structural insights can crystallography provide, and how are SHELX programs applied for refinement?
Answer:
- Crystallography : Single-crystal X-ray diffraction reveals conformational preferences (e.g., piperidine chair vs. boat) and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
- SHELX workflow :
- Data processing : Use SHELXC/D for phase solution with high-resolution data (≤1.0 Å).
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (target: R1 < 0.05) .
- Validation : PLATON checks for voids and corrects for twinning in non-merohedral crystals .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
Answer:
- Core modifications :
- Replace benzo[d]oxazole with benzothiazole (improves target affinity in kinase assays) .
- Modify the 4-ethoxy group to trifluoromethyl (enhances metabolic stability) .
- Assay design :
- In vitro : Test against enzyme panels (e.g., kinases, proteases) with IC50 determination via fluorescence polarization .
- In silico : Molecular docking (AutoDock Vina) to predict binding modes with targets like carbonic anhydrase IX .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for batch effects .
Advanced: What reaction mechanisms underpin the compound’s susceptibility to degradation, and how can they be mitigated?
Answer:
- Degradation pathways :
- Acidic hydrolysis : Protonation of sulfonamide nitrogen leads to S-N bond cleavage.
- Oxidative stress : Benzo[d]oxazole ring oxidation via CYP450 enzymes generates reactive metabolites .
- Mitigation strategies :
- Formulation : Lyophilization with cryoprotectants (trehalose) for long-term storage.
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to stabilize the sulfonamide .
Advanced: How can continuous-flow chemistry optimize large-scale synthesis for preclinical studies?
Answer:
- Flow reactor setup : Use microfluidic channels (0.5–2.0 mm diameter) to control exothermic reactions (e.g., sulfonylation) at 50–80°C .
- Process advantages :
- Improved heat transfer reduces side reactions (e.g., piperidine ring decomposition).
- In-line FTIR monitors intermediate formation, enabling real-time adjustments .
- Scale-up : Transition from batch to flow using DoE (Design of Experiments) to optimize residence time and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
